molecular formula C12H15NO3S B563757 N-(Acetyl-d3)-S-benzyl-L-cysteine CAS No. 201404-15-1

N-(Acetyl-d3)-S-benzyl-L-cysteine

Cat. No.: B563757
CAS No.: 201404-15-1
M. Wt: 256.334
InChI Key: BJUXDERNWYKSIQ-DCLJDFQTSA-N
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Description

N-(Acetyl-d3)-S-benzyl-L-cysteine is a deuterated derivative of N-acetyl-S-benzyl-L-cysteine. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine typically involves the acetylation of S-benzyl-L-cysteine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

  • Dissolving S-benzyl-L-cysteine in a suitable solvent such as dichloromethane.
  • Adding deuterated acetic anhydride to the solution.
  • Stirring the mixture at a low temperature to facilitate the reaction.
  • Purifying the product through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using industrial-grade solvents and reagents.
  • Employing large-scale reactors and purification systems.
  • Implementing stringent quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyl-d3)-S-benzyl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Disulfides of this compound.

    Reduction: Thiol derivatives.

    Substitution: Compounds with different functional groups replacing the acetyl group.

Scientific Research Applications

N-(Acetyl-d3)-S-benzyl-L-cysteine is widely used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of cysteine derivatives.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cysteine-containing drugs.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(Acetyl-d3)-S-benzyl-L-cysteine involves its incorporation into metabolic pathways where it can be tracked due to its deuterium labeling. This allows researchers to study the molecular targets and pathways involved in the metabolism and action of cysteine derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(Acetyl-d3)-S-allyl-L-cysteine: Another deuterated cysteine derivative with similar applications.

    N-(Acetyl-d3)-S-(2-carboxyethyl)-L-cysteine: Used in similar metabolic and pharmacokinetic studies.

Uniqueness

N-(Acetyl-d3)-S-benzyl-L-cysteine is unique due to its specific benzyl group, which can influence its reactivity and interactions in biochemical pathways. This makes it particularly useful in studies where the benzyl group plays a crucial role.

Properties

IUPAC Name

(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-DCLJDFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675517
Record name S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201404-15-1
Record name S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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